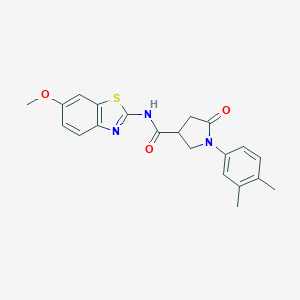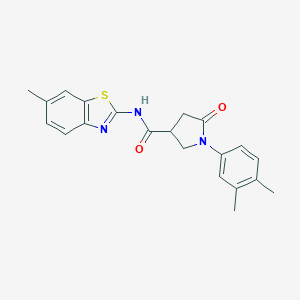![molecular formula C23H18BrN3O5 B271135 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxylates, which are known to have various biological activities.
作用機序
The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or receptors in the target cells. For example, in cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, thereby inhibiting the growth and proliferation of cancer cells. In bacterial cells, it disrupts the bacterial cell wall and inhibits bacterial growth. In neuronal cells, it has been shown to protect against oxidative stress and inflammation, thereby preventing neurodegeneration.
実験室実験の利点と制限
One of the main advantages of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate in lab experiments is its high potency and selectivity towards the target cells. This compound has been shown to have low toxicity towards normal cells, making it a potential candidate for drug development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate. One of the directions is to further investigate its mechanism of action and identify its molecular targets in the target cells. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, future research can focus on the development of novel analogs of this compound with improved pharmacological properties and efficacy. Finally, clinical trials can be conducted to evaluate the safety and efficacy of this compound in humans for various therapeutic applications.
合成法
The synthesis of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate involves the reaction between 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid and 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of acetic anhydride. The reaction mixture is then treated with sodium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific research fields. One of the main applications is in the field of cancer research, where this compound has shown promising anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of bacterial infections, as well as in the field of neuroscience, where it has shown potential as a neuroprotective agent.
特性
分子式 |
C23H18BrN3O5 |
|---|---|
分子量 |
496.3 g/mol |
IUPAC名 |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H18BrN3O5/c1-13-9-21(27-32-13)26-22(28)12-31-23(29)18-11-20(14-3-6-16(30-2)7-4-14)25-19-8-5-15(24)10-17(18)19/h3-11H,12H2,1-2H3,(H,26,27,28) |
InChIキー |
XBRFEVUVEJDOOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)



